molecular formula C7H7N3S B13969940 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine CAS No. 591749-66-5

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine

Cat. No.: B13969940
CAS No.: 591749-66-5
M. Wt: 165.22 g/mol
InChI Key: BSQMHVQIXGZJOG-UHFFFAOYSA-N
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Description

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine is a heterocyclic compound featuring a fused triazine (a six-membered ring with three nitrogen atoms) and a thiazepine (a seven-membered ring containing sulfur and one nitrogen atom). This unique architecture imparts distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Preparation Methods

Preparation Methods of 6H-Triazino[5,4-C]thiazepine

General Synthetic Strategies for 1,2,4-Triazine and Thiazepine Rings

The synthesis of fused heterocycles like 6H-Triazino[5,4-C]thiazepine typically involves:

  • Construction of the 1,2,4-triazine core via cyclocondensation reactions.
  • Incorporation of sulfur-containing seven-membered thiazepine rings through ring closure involving sulfur sources.
  • Use of substituted aminophenyl precursors to facilitate ring fusion.

Several synthetic routes reported in the literature provide frameworks adaptable for the preparation of this compound.

Cyclocondensation of 6-Substituted 1,2,4-Triazin-5-ones with Sulfur Sources

A key approach involves the cyclocondensation of 6-substituted 3-(3-substituted aminophenyl)-1,2,4-triazin-5-ones with sulfur-containing reagents such as carbon disulfide or potassium O-ethyl dithiocarbonate in alcoholic solvents (ethanol or 2-propanol) under basic conditions (potassium hydroxide). This reaction yields quinazoline-6-thiolate intermediates, which upon acidification with hydrochloric acid give corresponding thione derivatives. These intermediates are crucial for constructing the thiazepine ring fused to the triazine nucleus.

  • Reaction conditions: reflux in ethanol or 2-propanol with KOH and carbon disulfide or potassium O-ethyl dithiocarbonate.
  • Acidification step: treatment with HCl to obtain thiones.
  • Impact of substituents: The nature and position of substituents on the aminophenyl ring significantly influence reaction rates and yields.

Multi-Step Synthesis via Ullmann Reaction and Cyclization

Another synthetic route involves:

  • Preparation of substituted N-phenylaminobenzothiazoles by reacting benzo[d]thiazol-2-amine or 2-chlorobenzo[d]thiazole with o-chloroaniline or o-phenylenediamine using the Ullmann coupling reaction (copper-mediated).

  • Acetylation of these intermediates to form 2-(o-acylaminophenylamino)benzothiazoles.

  • Cyclization using phosphorus oxychloride to yield substituted benzo[f]benzothiazolo[2,3-b]triazepines, which are structurally related to the target compound and can be modified to yield 6H-Triazino[5,4-C]thiazepine derivatives.

  • Key reagents: Cu catalyst, potassium carbonate, phosphorus oxychloride.
  • Reaction conditions: Ullmann reaction under reflux; cyclization under acidic conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of 1,2,4-triazepine derivatives, which can be adapted for the target compound. This method involves:

  • Refluxing N-aryl-hydrazino carbothioamides with alkynes such as dimethyl acetylenedicarboxylate or dibenzoyl acetylene in small amounts of DMF.
  • Microwave irradiation reduces reaction times from hours to minutes and improves yields (70–87%).
  • This approach allows efficient formation of the triazepine ring, which can be further functionalized to incorporate the thiazepine moiety.

Synthesis via Reaction of 1,3-Dicarbonyl Compounds with Carbothioamides

Heating 1,3-dicarbonyl compounds with carbothioamides in alcoholic solvents (e.g., boiling propanol) in the presence of sodium leads to the formation of 1,2,4-triazepine derivatives. Subsequent treatment with phosphorus pentasulfide in acetonitrile converts these into dithione derivatives, which are precursors to thiazepine-fused triazines.

  • This method allows access to 1,2,4-triazepine-3,5-dithione and related compounds.
  • Yields for dithione derivatives can reach up to 70%.

Summary Table of Preparation Methods

Method No. Starting Materials / Reagents Key Conditions Product Type Yield / Notes References
1 6-R-3-(3-R(1)-4-R(2)-5-R(3)-aminophenyl)-1,2,4-triazin-5-ones + CS2 or K-ethyl dithiocarbonate + KOH Reflux in ethanol or 2-propanol, then HCl treatment Quinazoline-6-thiolates and thiones Substituent-dependent reaction rates
2 Benzo[d]thiazol-2-amine or 2-chlorobenzo[d]thiazole + o-chloroaniline / o-phenylenediamine + Cu catalyst Ullmann reaction, acetylation, POCl3 cyclization Substituted benzo[f]benzothiazolo[2,3-b]triazepines Efficient cyclization, versatile derivatives
3 N-aryl-hydrazino carbothioamides + alkynes (e.g., dimethyl acetylenedicarboxylate) Microwave irradiation in DMF, short reaction times 1,2,4-Triazepines with potential for thiazepine fusion High yields (70-87%), rapid synthesis
4 1,3-Dicarbonyl compounds + carbothioamides + sodium Boiling propanol, then P2S5 in acetonitrile 1,2,4-Triazepine-3,5-dithiones Up to 70% yield

Chemical Reactions Analysis

Types of Reactions

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Triazino-Fused Compounds

Compound Name Fused Ring System Heteroatoms Key Substituents/Functional Groups
6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine (Target) Triazine + Thiazepine (7-membered) 3N (triazine), 1S + 1N (thiazepine) Dependent on synthesis (not specified)
5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxaline (25) Triazine + Quinoxaline (6-membered) 5N (3 in triazine, 2 in quinoxaline) Hydrazinyl group at position 3
Ethyl [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate (26) Triazine + Indole (6-membered) 4N (3 in triazine, 1 in indole) Ethoxycarbonyl ethyl chain
3,5-Dihydro[1,2,4]triazino[3,4-c][1,4]benzoxazin-2(1H)-one Triazine + Benzoxazinone (6-membered) 3N (triazine), 1O (benzoxazinone) Carbonyl group at position 2

Key Observations :

  • Electron density distribution varies significantly: quinoxaline-based analogs (e.g., compound 25) are nitrogen-rich, favoring hydrogen bonding, while benzoxazinone derivatives (e.g., compound in ) include oxygen, altering redox properties.

Comparison Insights :

  • Functionalization : Ethyl ester groups (e.g., compound 26) enhance solubility, while hydrazide derivatives (e.g., compound 31) enable further derivatization, a strategy applicable to thiazepine analogs .

Key Points :

  • Antimicrobial activity: Triazino-quinoxaline and indole derivatives (e.g., compounds 16–20) show efficacy against E. coli and C. albicans, attributed to electron-deficient aromatic systems disrupting microbial membranes . A thiazepine analog might exhibit enhanced penetration due to sulfur’s lipophilicity.

Biological Activity

6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C7_7H7_7N3_3S
  • Molar Mass : 165.22 g/mol
  • Density : 1.34±0.1 g/cm³ (predicted)
  • Boiling Point : 255.8±50.0 °C (predicted)
  • pKa : 7.24±0.20 (predicted)

These properties suggest that the compound is stable under various conditions, which is crucial for its application in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that triazine derivatives often exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells such as MGC-803 and PC-3 .
  • Enzyme Inhibition : Some studies have reported that derivatives of triazines can act as inhibitors of D-amino acid oxidase (DAAO), which is implicated in neurodegenerative diseases. This inhibition can lead to increased levels of D-serine in the brain, enhancing neurotransmission .

Antiproliferative Activity

A comprehensive evaluation of the antiproliferative activity of this compound and related compounds has been conducted using various cancer cell lines. The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMGC-803>100Induces apoptosis
6H-Diaryl TriazinePC-310.23±0.77Cell cycle arrest at G1 phase
Triazole-Chalcone HybridSK-N-SH8.16Induces apoptosis and mitochondrial dysfunction

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The data suggest that modifications to the triazine structure can enhance its anticancer properties.

Case Studies

Several case studies highlight the efficacy of triazine derivatives:

  • Study on Triazole Derivatives : A study synthesized a series of triazole derivatives that displayed potent antiproliferative effects against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value lower than standard chemotherapy agents like 5-fluorouracil (5-FU) .
  • DAAO Inhibitors : Another investigation focused on synthesizing derivatives that inhibit DAAO with promising results in enhancing D-serine levels in vivo. This suggests potential applications in treating schizophrenia and other neurological disorders .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of specific functional groups significantly influences the biological activity of triazine derivatives. Compounds with a 1,2,3-triazole moiety showed enhanced activity compared to those without it .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic reactions. For example, cyclization reactions using polyphosphoric acid (PPA) or acid-catalyzed conditions are common for analogous triazine-thiazepine hybrids . Key intermediates (e.g., mercapto-triazinones) are synthesized via nucleophilic substitution or condensation, followed by spectroscopic characterization (IR, 1H^1H-NMR, mass spectrometry) to confirm structural integrity . Researchers should also employ HPLC or LC-MS to monitor reaction progress and purity.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:
Begin with antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination) due to structural similarities to thiazolotriazinones with demonstrated activity . Cytotoxicity assays (e.g., MTT on mammalian cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) are recommended. Use positive controls (e.g., known inhibitors) and replicate experiments to ensure reproducibility.

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:
Adopt a factorial design approach to test multiple variables (pH 2–9, temperatures 25–60°C) over time . Analyze degradation products via HPLC-DAD or UPLC-MS. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life. Include controls for photostability and oxidative stress using accelerated stability protocols.

Advanced Research Questions

Q. How can computational tools optimize the synthesis and reactivity of this compound derivatives?

Methodological Answer:
Use density functional theory (DFT) to predict reaction pathways and transition states for cyclization steps. Molecular docking (e.g., AutoDock Vina) can screen derivatives against biological targets (e.g., bacterial enzymes) . AI-driven platforms like COMSOL Multiphysics enable virtual screening of reaction conditions (solvent, catalyst) to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies to identify outliers or methodological inconsistencies (e.g., assay protocols, solvent systems) .
  • Orthogonal Validation : Use alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm bioactivity .
  • Multivariate Regression : Apply QSAR models to isolate physicochemical properties (logP, polar surface area) driving activity discrepancies .

Q. How can multi-omics approaches enhance mechanistic understanding of its biological effects?

Methodological Answer:
Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound. For example, treat microbial cultures and analyze differential gene expression or protein phosphorylation. Use network pharmacology tools (e.g., STRING, Cytoscape) to identify hub targets and off-target effects . Validate findings with CRISPR-Cas9 knockouts or siRNA silencing.

Q. What advanced separation techniques improve purification of stereoisomers or polymorphs?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with polar organic modifiers for enantiomer resolution.
  • Crystallization Screening : Employ high-throughput platforms (e.g., Crystal16) to identify optimal solvent/non-solvent pairs for polymorph isolation .
  • Membrane Technologies : Tangential flow filtration (TFF) can separate aggregates or high-MW impurities during scale-up .

Q. Methodological Resources

  • Experimental Design : Factorial or orthogonal designs for multi-variable optimization .
  • Data Analysis : COMSOL Multiphysics for AI-driven simulation ; QSAR for SAR modeling .
  • Safety & Compliance : Follow protocols in chemical hygiene plans for advanced laboratories, including 100% safety exam compliance .

Properties

CAS No.

591749-66-5

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

6H-[1,2,4]triazino[5,4-c][1,4]thiazepine

InChI

InChI=1S/C7H7N3S/c1-2-10-6-9-8-4-7(10)5-11-3-1/h1,3-6H,2H2

InChI Key

BSQMHVQIXGZJOG-UHFFFAOYSA-N

Canonical SMILES

C1C=CSC=C2N1C=NN=C2

Origin of Product

United States

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